molecular formula C9H7FN2 B8510879 3-amino-3-(4-fluorophenyl)acrylonitrile

3-amino-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B8510879
M. Wt: 162.16 g/mol
InChI Key: ORPYPQORYFJOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-(4-fluorophenyl)acrylonitrile is an organic compound with the molecular formula C9H7FN2. It is a derivative of acrylonitrile, featuring an amino group and a fluorophenyl group attached to the acrylonitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-fluorobenzonitrile with acetonitrile in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in a solvent like toluene or isopropyl ether, and the temperature is controlled between 10°C and 30°C. After the reaction is complete, the product is isolated through extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and advanced purification techniques are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-3-(4-fluorophenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-amino-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The amino and fluorophenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(2,3,4-trifluorophenyl)acrylonitrile
  • 3-amino-3-(3-bromo-4-fluorophenyl)acrylonitrile

Uniqueness

3-amino-3-(4-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

3-amino-3-(4-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2

InChI Key

ORPYPQORYFJOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorobenzonitrile (5.00 g, 41.3 mmol) and acetonitrile (4.35 mL, 82.5 mmol) in toluene (100 mL) was added potassium tert-butoxide (13.9 g, 124 mmol). The mixture was stirred for 24 h, and then quenched by slow addition of aqueous sodium bicarbonate. The resulting suspension was extracted with dichloromethane (3×50 mL). The organic solution was washed with water, dried (Na2SO4), and concentrated under reduced pressure. The residue was triturated with EtOH/Et2O to afford 3-amino-3-(4-fluorophenyl)acrylonitrile (6.20 g, 93%) as a white solid. 1H NMR (300 MHz, acetone-d6) δ 4.23 (s, 1H), 6.20 (s, 2H), 7.22 (ddd, 2H), 7.71 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.35 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was used to react 2.7 grams (0.117 mole) of sodium and 5.2 grams (0.126 mole) of acetonitrile with 10.0 grams (0.083 mole) of p-fluorobenzonitrile. After the addition of water, the reaction mixture was extracted three times with chloroform. The combined chloroform extracts were concentrated to obtain a dark-colored crystalline mass which was recrystallized four times from a mixture of chloroform and hexane to obtain yellow plates of β-amino-β-(p-fluorophenyl)acrylonitrile, mleting point 110°-112°C. Analysis: -- Calculated for C9H7N2F (percent): C, 66.66; H, 4.35; N, 17.27; F, 11.72. Found (percent): C, 66.48; H, 4.34; N, 17.21; F, 11.19.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 0.390 ml (2.78 mmol) diisopropylamine in dry THF (2 ml) was cooled to −70° C. under inert gas atmosphere, and 1.74 ml (2.78 mmol) n-butyllithium solution (1.6 M in hexanes) were added dropwise. Then, a solution of 129 μl (2.45 mmol) acetonitrile in dry THF (2 ml) was slowly added over 10 min. The resulting solution was stirred for further 30 min at −70° C. before a solution of 200 mg (1.635 mmol) 4-fluorobenzonitrile in dry THF (2 ml) was added. The mixture was allowed to warm to room temperature and stirred for 1 h before water (4 ml) was added slowly. The mixture was extracted several times with dichloromethane (50 ml). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to yield 244 mg (92% of th.) of the crude title compound which was used in the next step without further purification.
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
129 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.